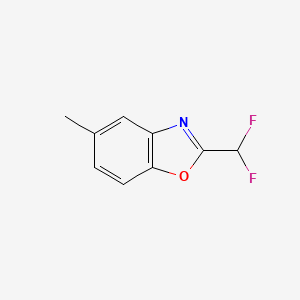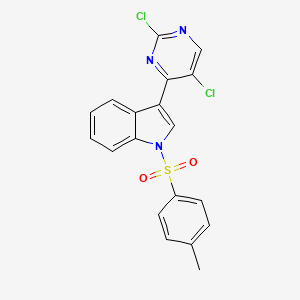
3,4-Dicyclohexy-1,6-bis(tert-butyldimethylsilyl)-3-hexen-1,5-diyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dicyclohexy-1,6-bis(tert-butyldimethylsilyl)-3-hexen-1,5-diyne is a complex organic compound characterized by its unique structure, which includes cyclohexyl groups and tert-butyldimethylsilyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dicyclohexy-1,6-bis(tert-butyldimethylsilyl)-3-hexen-1,5-diyne typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of cyclohexyl and tert-butyldimethylsilyl groups as protecting groups during the synthesis process. The reaction conditions often require the use of strong bases and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness. The use of continuous flow reactors and other advanced techniques can help in achieving efficient large-scale production.
化学反応の分析
Types of Reactions
3,4-Dicyclohexy-1,6-bis(tert-butyldimethylsilyl)-3-hexen-1,5-diyne can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
3,4-Dicyclohexy-1,6-bis(tert-butyldimethylsilyl)-3-hexen-1,5-diyne has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between organic molecules and biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 3,4-Dicyclohexy-1,6-bis(tert-butyldimethylsilyl)-3-hexen-1,5-diyne exerts its effects involves its interaction with molecular targets and pathways. The cyclohexyl and tert-butyldimethylsilyl groups play a crucial role in determining the compound’s reactivity and interactions. These groups can influence the compound’s ability to participate in various chemical reactions and its overall stability.
類似化合物との比較
Similar Compounds
- 3,4-Dicyclohexy-1,6-bis(trimethylsilyl)-3-hexen-1,5-diyne
- 3,4-Dicyclohexy-1,6-bis(tert-butyldiphenylsilyl)-3-hexen-1,5-diyne
Uniqueness
3,4-Dicyclohexy-1,6-bis(tert-butyldimethylsilyl)-3-hexen-1,5-diyne is unique due to the presence of both cyclohexyl and tert-butyldimethylsilyl groups. These groups provide the compound with distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications in research and industry.
特性
分子式 |
C30H52Si2 |
|---|---|
分子量 |
468.9 g/mol |
IUPAC名 |
tert-butyl-[(E)-6-[tert-butyl(dimethyl)silyl]-3,4-dicyclohexylhex-3-en-1,5-diynyl]-dimethylsilane |
InChI |
InChI=1S/C30H52Si2/c1-29(2,3)31(7,8)23-21-27(25-17-13-11-14-18-25)28(26-19-15-12-16-20-26)22-24-32(9,10)30(4,5)6/h25-26H,11-20H2,1-10H3/b28-27+ |
InChIキー |
WWCXGBJGJGPIID-BYYHNAKLSA-N |
異性体SMILES |
CC(C)(C)[Si](C)(C)C#C/C(=C(/C#C[Si](C)(C)C(C)(C)C)\C1CCCCC1)/C2CCCCC2 |
正規SMILES |
CC(C)(C)[Si](C)(C)C#CC(=C(C#C[Si](C)(C)C(C)(C)C)C1CCCCC1)C2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-[4,4-bis(4-fluorophenyl)butyl]-4-(4-fluorophenoxy)-3,6-dihydro-2H-pyridine](/img/structure/B15201406.png)



![(((2R,3S,4R,5R)-5-(2,4-dioxo-5-((E)-3-(4-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)butanamido)prop-1-en-1-yl)-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)triphosphoric acid](/img/structure/B15201424.png)

